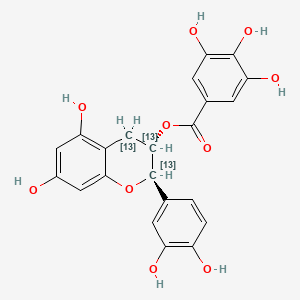
potassium;2,3-dihydro-1,4-benzodioxin-6-yl(trifluoro)boranuide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Potassium;2,3-dihydro-1,4-benzodioxin-6-yl(trifluoro)boranuide is a chemical compound that features a benzodioxin ring system substituted with a trifluoroboranuide group
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of potassium;2,3-dihydro-1,4-benzodioxin-6-yl(trifluoro)boranuide typically involves the reaction of 2,3-dihydro-1,4-benzodioxin with a trifluoroborane reagent in the presence of a potassium base. The reaction is carried out under controlled conditions to ensure the formation of the desired product. Common solvents used in this synthesis include dimethylformamide (DMF) and tetrahydrofuran (THF), and the reaction is often conducted at room temperature with stirring for several hours .
Industrial Production Methods
Industrial production of this compound may involve scaling up the laboratory synthesis methods. This includes optimizing reaction conditions such as temperature, pressure, and reaction time to maximize yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.
Análisis De Reacciones Químicas
Types of Reactions
Potassium;2,3-dihydro-1,4-benzodioxin-6-yl(trifluoro)boranuide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones.
Reduction: Reduction reactions can yield dihydro derivatives.
Substitution: The trifluoroboranuide group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) and lithium aluminum hydride (LiAlH₄) are used.
Substitution: Substitution reactions often involve nucleophiles such as amines or thiols in the presence of catalysts like palladium or copper.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinones, while reduction can produce dihydro derivatives. Substitution reactions can result in a variety of functionalized benzodioxin compounds .
Aplicaciones Científicas De Investigación
Potassium;2,3-dihydro-1,4-benzodioxin-6-yl(trifluoro)boranuide has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of complex organic molecules and as a reagent in various organic transformations.
Industry: The compound is used in the development of new materials and as a catalyst in industrial processes.
Mecanismo De Acción
The mechanism of action of potassium;2,3-dihydro-1,4-benzodioxin-6-yl(trifluoro)boranuide involves its interaction with specific molecular targets and pathways. For example, in biological systems, it may inhibit enzymes by binding to their active sites, thereby blocking their activity. The trifluoroboranuide group can also participate in various chemical reactions, contributing to the compound’s reactivity and functionality .
Comparación Con Compuestos Similares
Similar Compounds
1,4-Benzodioxin, 2,3-dihydro-: A related compound with similar structural features but without the trifluoroboranuide group.
N-Substituted (2,3-Dihydro-1,4-Benzodioxin-6-yl)benzenesulfonamides: Compounds with similar benzodioxin cores but different substituents, used in antibacterial and enzyme inhibition studies.
Uniqueness
Potassium;2,3-dihydro-1,4-benzodioxin-6-yl(trifluoro)boranuide is unique due to the presence of the trifluoroboranuide group, which imparts distinct chemical and biological properties. This makes it a valuable compound for research and industrial applications.
Propiedades
Fórmula molecular |
C8H7BF3KO2 |
|---|---|
Peso molecular |
242.05 g/mol |
Nombre IUPAC |
potassium;2,3-dihydro-1,4-benzodioxin-6-yl(trifluoro)boranuide |
InChI |
InChI=1S/C8H7BF3O2.K/c10-9(11,12)6-1-2-7-8(5-6)14-4-3-13-7;/h1-2,5H,3-4H2;/q-1;+1 |
Clave InChI |
FDUUAYPJFVFISM-UHFFFAOYSA-N |
SMILES canónico |
[B-](C1=CC2=C(C=C1)OCCO2)(F)(F)F.[K+] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![4-{(E)-[(2-{[(4-Chlorophenyl)sulfonyl]amino}benzoyl)hydrazono]methyl}-2-methoxyphenyl 4-methoxybenzoate](/img/structure/B12054140.png)


![2-{[4-(4-chlorophenyl)-5-(pyridin-4-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(2,5-dimethylphenyl)acetamide](/img/structure/B12054183.png)
![2-{[4-(4-methylphenyl)-5-phenyl-4H-1,2,4-triazol-3-yl]sulfanyl}-N'-[(E)-naphthalen-1-ylmethylidene]acetohydrazide](/img/structure/B12054190.png)


![(5Z)-3-Butyl-5-[(3-{4-[(4-fluorobenzyl)oxy]phenyl}-1-phenyl-1H-pyrazol-4-YL)methylene]-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B12054209.png)


![3-(2-bromophenyl)-N'-[(E)-(4-methoxyphenyl)methylidene]-1H-pyrazole-5-carbohydrazide](/img/structure/B12054217.png)
![(S)-[(RuCl(T-BINAP))2(mu-Cl)3[NH2Me2]](/img/structure/B12054219.png)
